11-Hydroxy-8,12,14-eicosatrienoic acid
Description
Structure
3D Structure
Properties
CAS No. |
15514-86-0 |
|---|---|
Molecular Formula |
F6H12MgO6Si |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8E,12E,14E)-11-hydroxyicosa-8,12,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10-11,13-14,16,19,21H,2-6,8-9,12,15,17-18H2,1H3,(H,22,23)/b10-7+,14-11+,16-13+ |
InChI Key |
JNXXVEYCRGFXTN-XRSYJNBKSA-N |
SMILES |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C/C=C/C(C/C=C/CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
Synonyms |
11-hydroxy-8,12,14-eicosatrienoic acid 11-hydroxy-8,12,14-eicosatrienoic acid, (E,Z,Z)-isomer 11-hydroxy-8,12,14-eicosatrienoic acid, stereoisome |
Origin of Product |
United States |
Biosynthesis and Enzymatic Generation of 11 Hydroxy 8,12,14 Eicosatrienoic Acid
Precursor Substrates and Metabolic Pathways
The formation of 11-Hydroxy-8,12,14-eicosatrienoic acid is fundamentally dependent on the availability of its specific fatty acid precursor within the cellular lipid pool.
Dihomo-γ-linolenic acid (8,11,14-eicosatrienoic acid) as a Principal Precursor
Dihomo-γ-linolenic acid (DGLA), systematically known as (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid, is the primary substrate for the synthesis of this compound wikipedia.orgcaymanchem.com. DGLA is an omega-6 polyunsaturated fatty acid (PUFA) containing a 20-carbon chain with three cis double bonds wikipedia.org. It is not commonly found in the diet but is produced endogenously through the metabolic elongation of γ-linolenic acid (GLA), which itself is derived from the essential fatty acid linoleic acid wikipedia.orgnih.gov.
Once synthesized, DGLA is incorporated into the phospholipids of cell membranes. Its release as a free fatty acid by enzymes such as phospholipase A2 makes it available for metabolism by various enzymatic systems nih.gov. DGLA serves as a precursor not only for this compound but also for other bioactive lipid mediators, including the 1-series prostaglandins (B1171923) caymanchem.comnih.gov.
Enzymatic Pathways in this compound Biosynthesis
The conversion of DGLA to this compound is catalyzed by several enzymes. These pathways are analogous to those that metabolize the more widely studied arachidonic acid (AA).
Role of Oxygenases (e.g., from Sheep Vesicular Gland)
Oxygenases, particularly cyclooxygenase (COX) enzymes, play a critical role in the metabolism of DGLA. Sheep vesicular glands have historically been a primary source for the isolation and study of prostaglandin-forming oxygenases, now known as cyclooxygenases nih.govnih.gov.
Research has demonstrated that DGLA is a substrate for both major isoforms of cyclooxygenase, COX-1 and COX-2 researchgate.netscispace.com. These enzymes catalyze the introduction of oxygen into the DGLA molecule. While arachidonic acid is preferentially metabolized by COX-1, studies have shown that DGLA and arachidonic acid have similar affinities (Km values) and maximal reaction rates (Vmax) for the COX-2 enzyme scispace.com. This indicates that in cellular environments where COX-2 is predominant, DGLA can be effectively oxygenated to produce downstream metabolites, including hydroxylated derivatives scispace.com.
| Fatty Acid | Enzyme | Apparent Km (µM) | Apparent Vmax (µmol/min per mg) |
|---|---|---|---|
| DGLA | COX-1 | 15.1 ± 1.8 | 121 ± 5 |
| Arachidonic Acid (AA) | COX-1 | 5.2 ± 0.7 | 240 ± 12 |
| DGLA | COX-2 | 6.9 ± 0.8 | 256 ± 13 |
| Arachidonic Acid (AA) | COX-2 | 6.6 ± 0.7 | 299 ± 13 |
Formation via 11-Peroxy-8,12,14-eicosatrienoic Acid Intermediate
The enzymatic conversion of polyunsaturated fatty acids by oxygenases like COX and lipoxygenase proceeds through a hydroperoxy intermediate nih.gov. In the synthesis of this compound from DGLA, the initial step involves the COX-catalyzed insertion of molecular oxygen at the C-11 position. This reaction forms an unstable endoperoxide intermediate, which is then converted to a hydroperoxy derivative.
Specifically, the formation of the 11-hydroxy compound necessitates the generation of an 11-hydroperoxy-8,12,14-eicosatrienoic acid (11-HPETrE) intermediate. This peroxy compound is subsequently reduced by the peroxidase activity inherent to the COX enzyme or by other cellular peroxidases, yielding the more stable this compound nih.gov.
Potential Involvement of Lipoxygenases (LOX) in Related Eicosanoid Biosynthesis
Lipoxygenases (LOX) are a family of enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce a variety of bioactive eicosanoids mdpi.com. DGLA is a known substrate for certain LOX enzymes. For instance, DGLA is metabolized by 15-lipoxygenase (15-LOX) to form 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) nih.govnih.gov.
Potential Contribution of Cytochrome P450 Enzymes (CYP) in Oxylipin Generation
The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for the oxidative metabolism of polyunsaturated fatty acids, including DGLA, into signaling molecules known as oxylipins nih.govacs.orgnih.gov. In mammals, DGLA can be monooxygenated by CYP enzymes to produce a range of hydroxy- and epoxy-PUFAs nih.govacs.org.
While the metabolism of arachidonic acid by CYP enzymes is well-documented to produce various hydroxyeicosatetraenoic acids (HETEs), including 11-HETE via enzymes like CYP1B1, the specific CYP isoforms responsible for generating this compound from DGLA are less defined nih.govfrontiersin.org. However, the established capacity of the CYP pathway to hydroxylate fatty acids at various positions strongly suggests its potential contribution to the endogenous formation of this compound nih.govacs.orgnih.gov.
Stereospecificity and Regioselectivity in this compound Formation
The biosynthesis of 11-HETrE from its precursor, dihomo-γ-linolenic acid (DGLA), is a highly regulated process characterized by remarkable stereospecificity and regioselectivity, ensuring the production of a specific isomer with defined biological activity. This precision is dictated by the enzymes involved in its formation, primarily believed to be members of the cyclooxygenase (COX) and lipoxygenase (LOX) families.
Enzymatic reactions are inherently stereospecific, meaning they preferentially produce one stereoisomer over others. In the context of 11-HETrE, this refers to the specific spatial arrangement of the hydroxyl (-OH) group at the 11th carbon position. While direct studies on the stereochemistry of 11-HETrE are limited, the well-characterized metabolism of the structurally similar arachidonic acid to 11-hydroxyeicosatetraenoic acid (11-HETE) by COX enzymes predominantly yields the (11R)-HETE enantiomer. It is therefore plausible that the enzymatic conversion of DGLA to 11-HETrE follows a similar stereospecific pathway, resulting in the formation of (11R)-hydroxy-8,12,14-eicosatrienoic acid.
Regioselectivity, on the other hand, pertains to the specific position on the DGLA molecule where the enzymatic oxidation occurs. The metabolism of DGLA can yield various positional isomers of hydroxyeicosatrienoic acid (HETrE), including 12-HETrE and 15-HETrE, through the action of different lipoxygenases. The formation of 11-HETrE specifically points to the action of an enzyme, likely a COX isoform, that directs oxygenation to the C-11 position of the DGLA backbone. The precise COX isoform (COX-1 or COX-2) responsible for the primary synthesis of 11-HETrE is an area of ongoing investigation. Studies on DGLA metabolism have shown that both COX-1 and COX-2 can utilize it as a substrate, but their product profiles can differ.
The following interactive table summarizes the key aspects of stereospecificity and regioselectivity in the formation of hydroxylated fatty acids from DGLA:
| Feature | Description | Implication for 11-HETrE Formation |
| Stereospecificity | The preferential formation of a specific stereoisomer. | The hydroxyl group at the C-11 position is likely in a specific configuration (e.g., R or S), influencing its biological activity. |
| Regioselectivity | The specific location of the enzymatic modification. | Enzymes selectively target the C-11 position of DGLA, distinguishing it from other potential sites of hydroxylation (e.g., C-12, C-15). |
Investigation of Transcellular Biosynthesis Mechanisms for Related Eicosanoids
The biosynthesis of eicosanoids is not always confined to a single cell type. A fascinating and crucial aspect of their production is the process of transcellular biosynthesis , where an intermediate metabolite produced in one cell is transferred to and further processed by a neighboring cell. This intercellular cooperation significantly diversifies the range of bioactive lipids that can be generated at a specific site, particularly during inflammatory responses where multiple cell types are in close proximity.
While direct evidence for the transcellular biosynthesis of 11-HETrE from DGLA is yet to be firmly established, the well-documented transcellular metabolism of arachidonic acid provides a strong precedent. A classic example involves the interaction between platelets and leukocytes. Upon activation, platelets can release arachidonic acid, which is then taken up by leukocytes and converted into leukotrienes by the enzyme 5-lipoxygenase (5-LO). Conversely, neutrophils can produce and release leukotriene A4 (LTA4), an unstable intermediate, which is then taken up by platelets and converted to leukotriene C4 (LTC4).
Given that DGLA is a substrate for both COX and LOX pathways, it is conceivable that similar transcellular mechanisms could be involved in the metabolism of DGLA and the potential formation of 11-HETrE. For instance, one cell type rich in a particular DGLA-metabolizing enzyme could generate an intermediate that is then shuttled to a second cell type for final conversion to 11-HETrE. This could be particularly relevant in complex microenvironments such as inflamed tissues, where cells like platelets, leukocytes, and endothelial cells are in close contact.
Metabolic Fate and Downstream Products of 11 Hydroxy 8,12,14 Eicosatrienoic Acid
Enzymatic Biotransformation Pathways
The primary enzymatic biotransformation of 11-HETE involves the oxidation of its hydroxyl group, a common metabolic route for HETEs that often alters their biological activity.
The metabolism of 11-HETE shares significant similarities with the biotransformation of other HETE isomers, most notably the conversion to an oxo-derivative. Research has identified that 11(R)-HETE, a specific stereoisomer of 11-HETE, serves as a substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govacs.org This enzyme catalyzes the oxidation of the hydroxyl group at the 11th carbon position, resulting in the formation of 11-oxo-eicosatetraenoic acid (11-oxo-ETE). nih.govacs.org
This conversion is a critical step in the metabolic cascade of 11-HETE and is analogous to the metabolic pathways of other well-characterized HETEs. For instance, 15(S)-HETE is also metabolized by 15-PGDH to form 15-oxo-ETE. nih.govacs.org Similarly, 12-HETE can be oxidized to 12-oxo-ETE by a specific 12-hydroxyeicosanoid dehydrogenase. nih.gov This conversion of a hydroxyl group to a ketone is a common deactivating or modifying step in the metabolism of these lipid mediators. The enzymatic conversion of various HETEs to their corresponding oxo-ETEs is a recurring theme in eicosanoid metabolism, suggesting a conserved mechanism for regulating their biological effects. nih.gov
The table below summarizes the analogous enzymatic oxidation of different HETE isomers to their respective oxo-derivatives.
| HETE Isomer | Metabolizing Enzyme | Downstream Product |
| 11(R)-HETE | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | 11-oxo-ETE |
| 15(S)-HETE | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-oxo-ETE |
| 12-HETE | 12-Hydroxyeicosanoid dehydrogenase | 12-oxo-ETE |
| 5S-HETE | 5-Hydroxyeicosanoid dehydrogenase | 5-oxo-ETE |
Integration into Complex Cellular Lipidomes
Beyond enzymatic conversion to downstream products, another significant aspect of the metabolic fate of HETEs, including presumably 11-HETE, is their incorporation into more complex cellular lipids. This process sequesters the bioactive lipid mediator into the cellular architecture, potentially serving as a storage mechanism or altering membrane properties.
While direct studies on the incorporation of 11-HETE into cellular lipids are not extensively detailed in the available research, the metabolic pathways of other HETE isomers provide a strong precedent. For example, 5-HETE has been shown to be readily incorporated into the phospholipids and neutral lipids of human umbilical vein endothelial cells. nih.gov The primary phospholipid classes into which 5-HETE is integrated are phosphatidylcholine and, to a lesser extent, phosphatidylethanolamine. nih.gov Similarly, in mouse peritoneal macrophages, while a significant portion of 12-HETE undergoes β-oxidation, a remainder is taken up and integrated into cellular lipids. nih.gov
This esterification of HETEs into the phospholipid bilayer of cell membranes is a recognized phenomenon. It is plausible that 11-HETE follows a similar path, becoming a constituent of cellular lipidomes. This integration can have several physiological implications. By being esterified into phospholipids, 11-HETE is effectively removed from the pool of free, signaling-active molecules. However, this incorporation may also represent a releasable pool, where phospholipases can later cleave the ester bond and release 11-HETE in response to specific stimuli. Furthermore, the presence of an oxidized fatty acid like 11-HETE within the phospholipid bilayer could potentially alter the physical properties of the cell membrane, influencing its fluidity and the function of membrane-bound proteins.
The table below outlines the observed incorporation of various HETE isomers into different lipid classes, suggesting a likely parallel for 11-HETE.
| HETE Isomer | Cell Type | Lipid Class of Incorporation |
| 5-HETE | Human umbilical vein endothelial cells | Phospholipids (primarily Phosphatidylcholine), Neutral lipids |
| 12-HETE | Mouse peritoneal macrophages | Cellular lipids |
| 15-HETE | Human neutrophils | Phosphatidylinositol |
Cellular and Molecular Mechanisms of Action of 11 Hydroxy 8,12,14 Eicosatrienoic Acid
Receptor Interactions and Binding Affinity of 11-Hydroxy-8,12,14-Eicosatrienoic Acid
Detailed studies identifying specific receptors for this compound and quantifying its binding affinity are not available in the current body of scientific research. The following sections discuss the theoretical frameworks through which a fatty acid metabolite like 11-HETrE might interact with cellular receptors, based on the known behavior of similar oxylipins.
Many eicosanoids, which are structurally similar to 11-HETrE, exert their biological effects by binding to G-protein coupled receptors (GPCRs). For instance, 12(S)-HETE, a metabolite of arachidonic acid, is a known ligand for the orphan GPCR, GPR31. wikipedia.org The activation of such receptors typically initiates a cascade of intracellular events. Another example involves epoxyeicosatrienoic acids (EETs), which can interact with prostaglandin (B15479496) receptors, also a class of GPCRs, leading to an increase in cyclic AMP (cAMP) levels. nih.gov
Given these precedents, it is plausible that 11-HETrE could interact with one or more GPCRs, potentially orphan receptors or those known to bind other fatty acid metabolites. However, without experimental evidence, the identity of any such receptor for 11-HETrE and its binding affinity remain purely speculative.
Fatty acids and their metabolites are well-established ligands and modulators of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govpsu.edu PPARs are transcription factors that regulate gene expression involved in lipid metabolism and inflammation. Different HETEs and other oxylipins have been shown to activate PPARs. nih.govmdpi.com
It is conceivable that 11-HETrE, as a hydroxyeicosanoid, could function as a modulator of PPARs (PPARα, PPARβ/δ, or PPARγ) or other nuclear receptors like the Farnesoid X receptor (FXR). psu.edu Such interactions would directly influence gene transcription, representing a key mechanism for its potential biological effects. Nevertheless, specific studies demonstrating the binding or activation of any nuclear receptor by 11-HETrE have not been reported.
Intracellular Signaling Cascades Mediated by this compound
As with its receptor interactions, the specific intracellular signaling pathways modulated by 11-HETrE are not characterized. The following subsections describe common signaling cascades activated by related eicosanoids, which provide a hypothetical basis for the potential mechanisms of 11-HETrE.
The cAMP pathway is a critical second messenger system regulated by GPCRs. Activation of certain GPCRs stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). youtube.com Some eicosanoids, such as certain EETs, have been shown to increase cAMP levels. nih.gov If 11-HETrE were to bind to a Gs-coupled GPCR, it would be expected to increase intracellular cAMP concentrations, thereby influencing a multitude of cellular processes. Conversely, interaction with a Gi-coupled receptor would inhibit cAMP production. At present, there is no direct evidence to confirm that 11-HETrE modulates the cAMP pathway.
Another major signaling pathway initiated by GPCR activation involves Phospholipase C (PLC). mdpi.com Upon activation by a Gq-coupled receptor, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). For example, 12(S)-HETE has been demonstrated to increase cellular levels of IP3 and DAG, suggesting a PLC-mediated mechanism. nih.gov It is plausible that 11-HETrE could operate through a similar pathway, but experimental data to support this hypothesis for this specific compound are lacking.
The activation of protein kinase cascades is a downstream consequence of many receptor-mediated signaling events.
Protein Kinase C (PKC): As mentioned, PKC can be activated by DAG produced through the PLC pathway. nih.gov
PI3K/Akt Pathway: This is a crucial pathway in cell survival and growth, and it can be activated by various receptor tyrosine kinases and GPCRs.
Mitogen-Activated Protein Kinase (MAPK) Cascades: The MAPK family (including ERK1/2, JNK, and p38) regulates a wide array of cellular functions, including proliferation and inflammation. Numerous eicosanoids, such as 15-HETE and 20-HETE, are known to activate MAPK pathways. nih.govpsu.edu The activation of MAPK by some HETEs appears to be dependent on PKC. nih.gov
While it is highly probable that any biological activity of 11-HETrE would involve the modulation of one or more of these kinase cascades, there is currently no specific research demonstrating this.
While the outline provided addresses key areas in cellular and molecular pharmacology, the scientific community has yet to publish specific findings on the mechanisms of action for this compound. Its structural similarity to other well-studied eicosanoids suggests it may interact with GPCRs or nuclear receptors and subsequently modulate intracellular signaling pathways involving cAMP, PLC, and various protein kinases. However, such possibilities remain speculative without direct experimental validation. Further research is required to elucidate the specific biological role and signaling mechanisms of this particular DGLA metabolite.
Regulation of Gene Expression and Transcriptional Networks by Eicosanoids
Eicosanoids, a class of signaling lipids derived from the oxygenation of 20-carbon fatty acids, are pivotal in a myriad of physiological and pathological processes. Their influence extends to the fundamental level of gene expression, where they can modulate complex transcriptional networks. This regulation is often mediated through their interaction with specific intracellular receptors that function as transcription factors, thereby directly influencing the rate at which genetic information is transcribed into messenger RNA (mRNA).
One of the most well-characterized mechanisms through which eicosanoids regulate gene expression is by acting as ligands for peroxisome proliferator-activated receptors (PPARs). researchgate.net PPARs are a group of nuclear receptor proteins that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to an alteration in gene transcription.
While extensive research has focused on various eicosanoids, the specific regulatory actions of This compound (11-HETrE) on gene expression are still an emerging area of investigation. 11-HETrE is a hydroxylated metabolite of dihomo-γ-linolenic acid (DGLA). researchgate.net The broader family of hydroxy fatty acids has been shown to influence inflammatory and metabolic gene expression profiles, often through PPAR-dependent and independent pathways.
Research on the precursor, DGLA, has shown that its metabolites can influence the expression of key pro-atherogenic genes in human macrophages. For instance, DGLA has been found to attenuate the expression of scavenger receptors SR-A and CD36, which are involved in the uptake of modified low-density lipoproteins, a critical process in the formation of foam cells in atherosclerosis. nih.govbgu.ac.il Furthermore, DGLA can inhibit the signaling of interferon-γ by preventing the phosphorylation of the signal transducer and activator of transcription-1 (STAT1) on serine 727, a key step in its activation as a transcription factor. nih.govbgu.ac.il While these findings relate to the precursor molecule, they provide a framework for investigating the specific contributions of its hydroxylated derivatives like 11-HETrE.
The table below summarizes the known effects of the precursor DGLA on the expression of genes involved in atherosclerosis, providing a potential model for the actions of its metabolites.
| Gene Target | Cell Type | Effect of DGLA | Associated Transcriptional Mechanism |
| Scavenger Receptor A (SR-A) | Human Macrophages | Reduction in expression | nih.govbgu.ac.il |
| CD36 | Human Macrophages | Reduction in expression | nih.govbgu.ac.il |
| STAT1 (phosphorylation) | Human Macrophages | Inhibition | nih.govbgu.ac.il |
It is important to note that the direct impact of 11-HETrE on these or other transcriptional networks remains to be elucidated through specific studies. The metabolism of DGLA can lead to various bioactive lipids, and the precise role of the 11-hydroxy derivative in modulating gene expression warrants further dedicated research to distinguish its effects from those of its precursor and other related metabolites.
Biological and Physiological Relevance of 11 Hydroxy 8,12,14 Eicosatrienoic Acid in Research Models
Modulation of Inflammatory Processes and Immune Responses
11-Hydroxy-8,12,14-eicosatrienoic acid (11-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Its role in the complex orchestration of inflammation and immune responses is an area of active investigation, with research pointing towards a nuanced, and often context-dependent, functionality.
A growing body of evidence suggests a pro-inflammatory role for 11-HETE in various pathological conditions. Elevated levels of 11-HETE have been correlated with states of heightened inflammation and oxidative stress. For instance, in patients with COVID-19, significantly increased levels of 11-HETE have been detected in bronchoalveolar lavage fluid, suggesting its involvement in the innate immune response to the viral infection.
In the context of metabolic disorders, plasma concentrations of 11-HETE have been found to be positively associated with obesity. Specifically, there is a significant linear relationship between Body Mass Index (BMI), waist circumference, and serum leptin with arachidonic acid-derived 11-HETE. This association with obesity, a state of chronic low-grade inflammation, further supports its pro-inflammatory character. Moreover, elevated baseline levels of 11-HETE have been linked with the subsequent occurrence of acute myocardial infarction, and its serum levels positively correlate with inflammatory biomarkers such as tumor necrosis factor-α.
Research into infectious diseases has also implicated 11-HETE in pro-inflammatory processes. In experimental models of visceral leishmaniasis, an infection by the parasite L. infantum, there is an observed imbalance in eicosanoid production, with a notable increase in hydroxyeicosatetraenoic acids (HETEs), including 11-HETE, in the spleen. This increase in HETEs correlates with the parasite load, suggesting that the parasite may manipulate these lipid mediators to foster a pro-inflammatory environment that aids its persistence.
| Pathological Condition | Key Finding | Research Model/Context | Reference |
|---|---|---|---|
| COVID-19 | Elevated levels of 11-HETE in bronchoalveolar lavage fluid. | Human patients | |
| Obesity | Positive correlation between 11-HETE levels and BMI, waist circumference, and serum leptin. | Human subjects | |
| Acute Myocardial Infarction | Positive correlation between serum 11-HETE and tumor necrosis factor-α. | Human patients | |
| Visceral Leishmaniasis | Increased 11-HETE in the spleen, correlating with parasite load. | Animal model (hamsters infected with L. infantum) |
While much of the research points to a pro-inflammatory role for 11-HETE, there is some evidence to suggest that it may also participate in anti-inflammatory pathways, primarily through its metabolic conversion. The metabolite of 11(R)-HETE, 11-oxo-eicosatetraenoic acid (11-oxo-ETE), has been found to inhibit the proliferation of both endothelial cells and colon cancer cells. This anti-proliferative effect can be considered an anti-inflammatory action in the context of chronic inflammatory diseases, which are often characterized by excessive cell proliferation.
It is important to note that the direct anti-inflammatory effects of 11-HETE itself are not as well-documented as those of other HETEs, such as 15-HETE, which has demonstrated clear anti-inflammatory properties in conditions like osteoarthritis. The potential for 11-HETE to exert anti-inflammatory effects appears to be more indirect, relying on its conversion to other bioactive molecules.
The existence of both pro-inflammatory associations and a metabolite with anti-proliferative properties suggests that 11-HETE may act as a modulator that can either amplify or dampen inflammatory processes depending on the physiological or pathological context. This dual functionality is a common theme among lipid mediators, which often exhibit a delicate balance between pro- and anti-inflammatory actions to maintain tissue homeostasis.
Role in General Cell Signaling and Intercellular Communication
Eicosanoids are well-established as potent, short-lived signaling molecules that act in an autocrine or paracrine fashion to regulate a wide array of cellular functions. 11-HETE is no exception, and research has begun to elucidate its specific roles in cell signaling and intercellular communication.
One of the key signaling roles identified for 11-HETE is in the induction of cellular hypertrophy. In a study using a human cardiomyocyte cell line, both the (R) and (S) enantiomers of 11-HETE were shown to induce cellular hypertrophic markers and increase cell surface area. This effect was mediated through the upregulation of several cytochrome P450 (CYP) enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11, at both the mRNA and protein levels. The S-enantiomer, in particular, was found to have a more pronounced effect and also increased the catalytic activity of CYP1B1, suggesting an allosteric activation mechanism. These findings indicate that 11-HETE can act as a signaling molecule to initiate a cascade of events leading to changes in cell size and function.
Contributions to Vascular Homeostasis and Pathological Models (e.g., Pulmonary Hypertension Research)
The vascular endothelium and smooth muscle are key regulators of vascular tone and homeostasis, partly through the production of various eicosanoids. 11-HETE, along with 15-HETE and prostacyclin, has been identified as a major product of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. The release of these vasoactive lipids by vascular cells in response to stimuli suggests their involvement in maintaining vascular homeostasis.
While the roles of other HETEs, such as 12-HETE and 15-HETE, have been more extensively studied in the context of pulmonary hypertension, emerging evidence suggests a potential contribution of the 11-HETE pathway as well. A study on the association of eicosanoids with pulmonary hypertension found that certain arachidonic acid derivatives were associated with higher odds of the condition. Although this study did not directly implicate 11-HETE, it highlights the general involvement of this class of molecules in the pathology of pulmonary hypertension.
Furthermore, the ability of 11-HETE to induce hypertrophy in cardiomyocytes suggests a potential role in the cardiac and vascular remodeling that occurs in response to pressure overload conditions like pulmonary hypertension. The multifaceted effects of HETEs on vascular smooth muscle contractility, migration, and proliferation, as well as endothelial cell dysfunction and inflammation, are significant in the control of vascular homeostasis and pathophysiology.
| Enantiomer | Hypertrophic Marker | Percentage Increase | Reference |
|---|---|---|---|
| 11(S)-HETE | ANP | 231% | |
| 11(S)-HETE | β-MHC | 499% | |
| 11(S)-HETE | β/α-MHC | 107% | |
| 11(R)-HETE | β/α-MHC | 132% |
Emerging Roles in Neurobiological Research through Related Eicosanoid Pathways
The brain is a site of active eicosanoid metabolism, and these lipid mediators play crucial roles in both normal brain function and in the response to injury and disease. Eicosanoids are involved in neuroinflammation, synaptic plasticity, and the regulation of cerebral blood flow.
Research has shown that the levels of 11-HETE in the brain increase significantly following ischemic events. A study in rats demonstrated a notable rise in the brain content of 11-HETE 72 hours after middle cerebral artery occlusion. This suggests that 11-HETE may be involved in the pathological cascade that follows a stroke. In the context of ischemic brain injury, HETEs can have detrimental effects by disrupting the blood-brain barrier, promoting neuroinflammation, and contributing to neuronal death.
The context-dependent nature of glial cell responses, which can shift between neuroprotective and neurotoxic phenotypes, is a key aspect of neurobiology. The production of arachidonic acid metabolites by glial cells, such as astrocytes, can influence vascular regulation within the brain. While the specific role of 11-HETE in modulating glial cell function is still an emerging area of research, its increased presence following brain ischemia suggests it may be a significant player in the complex neuroinflammatory and neurovascular responses to injury.
Investigation in Cancer Biology Models
There is no publicly available scientific data from research models investigating the effects of this compound on cancer biology. Consequently, information regarding its impact on cellular processes such as proliferation, apoptosis, angiogenesis, or metastasis in cancer models is absent from the current scientific literature. No research findings or data tables on this specific subject could be compiled.
Advanced Research Methodologies and Analytical Approaches for 11 Hydroxy 8,12,14 Eicosatrienoic Acid Studies
Analytical Techniques for Quantification and Profiling in Biological Samples
The accurate quantification and comprehensive profiling of 11-Hydroxy-8,12,14-eicosatrienoic acid in complex biological matrices present significant analytical challenges due to its low endogenous concentrations and the presence of isomeric compounds. nih.govnih.gov To address these challenges, a suite of powerful analytical techniques has been developed and refined.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of eicosanoids, including this compound. nih.govnih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov Ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems, often utilizing C18-based columns, provide effective chromatographic resolution of structurally similar eicosanoids. nih.govmdpi.com
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the negative ionization mode, as the carboxylic acid functional group of eicosanoids is readily deprotonated. nih.govnih.gov The use of dynamic multiple reaction monitoring (dMRM) allows for the targeted and sensitive detection of a predefined list of eicosanoids in a single analytical run. nih.govmdpi.com For this compound, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification, even in the presence of interfering substances. For instance, while isobaric HETEs such as 8-HETE, 11-HETE, 5-HETE, and 12-HETE may not be fully resolved chromatographically, they produce unique fragment ions that allow for their distinction by mass spectrometry. nih.gov
| Parameter | Typical Value/Condition | Source |
| Chromatography | UPLC/UHPLC with C18 column | nih.govmdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |
| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) | nih.govmdpi.com |
| Precursor Ion (m/z) | 319 | lipidmaps.org |
| Product Ion (m/z) | 167 | lipidmaps.org |
| Limit of Quantification | 0.2 to 3 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification
Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary method for eicosanoid analysis. researchgate.net While still a powerful tool, GC-MS analysis of this compound requires a more complex sample preparation process involving derivatization to increase the volatility and thermal stability of the analyte. researchgate.net This typically involves the conversion of the carboxylic acid and hydroxyl groups to more volatile esters and ethers, respectively.
Despite the extensive sample preparation, GC-MS provides excellent chromatographic resolution and detailed mass spectra that are highly valuable for the structural elucidation of unknown eicosanoid metabolites. researchgate.net The fragmentation patterns obtained through electron impact (EI) ionization can provide specific information about the structure of the molecule, aiding in its definitive identification. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-performance liquid chromatography (HPLC) is a fundamental separation technique that can be used independently or in conjunction with other detectors for the analysis of this compound. nih.gov When coupled with a UV detector, HPLC can be used for the quantification of eicosanoids, although it lacks the specificity of mass spectrometric detection. researchgate.net Chiral HPLC methods have also been developed to separate the different enantiomers of hydroxyeicosatetraenoic acids, which is crucial as different enantiomers can exhibit distinct biological activities. mdpi.comnih.gov
Isolation and Purification Strategies for this compound and Associated Binding Proteins
The isolation and purification of this compound from biological samples is a critical step prior to its analysis. Solid-phase extraction (SPE) is a widely used technique for the extraction and concentration of eicosanoids from various biological matrices, including plasma, serum, and cell culture media. mdpi.comlipidmaps.org Polymeric SPE cartridges are often favored for their ability to retain a broad range of eicosanoids. mdpi.com
The purification of proteins that bind to this compound is essential for understanding its mechanism of action. This process typically involves a series of chromatographic steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The initial step often involves solubilizing and stabilizing the protein to prevent denaturation.
Applications of Stable Isotope Labeling in Metabolic Tracing and Pathway Elucidation
Stable isotope labeling is a powerful technique for tracing the metabolic fate of this compound and elucidating its biosynthetic and catabolic pathways. nih.govspringernature.com By introducing a stable isotope-labeled precursor, such as deuterium- or carbon-13-labeled arachidonic acid, into a biological system, researchers can track the incorporation of the label into downstream metabolites, including 11-HETE. nih.gov
The analysis of the labeled metabolites is typically performed using mass spectrometry, which can differentiate between the labeled and unlabeled forms of the molecule based on their mass difference. nih.gov This approach provides valuable insights into the dynamics of eicosanoid metabolism and can help to identify the enzymes and pathways involved in the production and degradation of this compound.
| Isotope Label | Application | Analytical Technique |
| Deuterium (²H) | Tracing metabolic pathways, internal standards for quantification | LC-MS/MS, GC-MS |
| Carbon-13 (¹³C) | Elucidating biosynthetic precursors and pathways | LC-MS/MS, GC-MS |
Lipidomics and Systems Biology Approaches for Comprehensive Eicosanoid Analysis
The field of lipidomics aims to provide a comprehensive and quantitative description of the entire lipid profile within a biological system. nih.govresearchgate.net Mass spectrometry-based lipidomics platforms, particularly those utilizing LC-MS/MS, are capable of simultaneously measuring hundreds of lipid species, including a wide array of eicosanoids. mdpi.commetwarebio.com This global perspective allows researchers to investigate how the levels of this compound change in relation to other lipid mediators in response to various stimuli or in different disease states.
Systems biology integrates large-scale datasets from various "omics" platforms, such as genomics, proteomics, and metabolomics (including lipidomics), to construct comprehensive models of biological processes. nih.gove-enm.org By integrating lipidomics data with information on gene and protein expression, researchers can build network models of eicosanoid metabolism and signaling. nih.gov These models can help to identify key regulatory points in the pathways involving this compound and predict how perturbations to the system might affect its production and function.
| Approach | Description | Key Outcome |
| Lipidomics | Comprehensive analysis of all lipids in a biological sample. | Quantitative profile of eicosanoids and other lipids. |
| Systems Biology | Integration of multi-omics data to model biological networks. | Understanding the role of 11-HETE in complex signaling and metabolic pathways. |
Development of Synthetic Analogues and Pharmacological Probes for Mechanistic Studies
The transient nature and complex metabolism of endogenous lipids like 11-HETE present considerable challenges for researchers. To overcome these hurdles, the development of synthetic analogues and pharmacological probes provides a powerful strategy to investigate its biological functions with greater precision and control. These custom-designed molecules serve as invaluable tools for probing the interactions of 11-HETE with its cellular targets and for visualizing its journey within cells.
Synthetic analogues are structurally similar to the natural compound but have been modified to exhibit specific properties, such as enhanced stability, or to act as agonists or antagonists at its putative receptors. For instance, the stereospecific total synthesis of both 11(R)-HETE and various (S)-HETE methyl esters has been achieved, providing pure enantiomers for detailed structure-activity relationship studies acs.orgacs.org. This is crucial as the different stereoisomers of HETEs can exhibit distinct biological activities nih.govfrontiersin.org. While the development of specific agonists and antagonists for a dedicated 11-HETE receptor is an ongoing area of research, the synthesis of related lipid analogues for other prostanoid receptors has provided a roadmap for such endeavors mdpi.commdpi.com.
Pharmacological probes are another critical class of tools. These are typically analogues that incorporate a specific tag or label, such as a fluorescent molecule, a radioactive isotope, or a photoreactive group, enabling their detection and the identification of their binding partners.
Fluorescent Probes: The attachment of a fluorophore to an 11-HETE analogue allows for the direct visualization of its subcellular localization and trafficking using advanced microscopy techniques nih.govmdpi.comwiley.com. While specific fluorescent probes for 11-HETE are not yet widely reported in the literature, the principles for their design are well-established. The development of fluorescent probes for other lipids, such as sphingolipids and various HETEs, demonstrates the feasibility and utility of this approach for cellular imaging nih.govphysiology.org. The synthesis of BF2-azadipyrromethene fluorophores emitting in the near-infrared spectrum offers promising scaffolds for creating highly sensitive and cell-permeable probes for lipids like 11-HETE nih.gov.
Radiolabeled Analogues: Radiolabeling 11-HETE with isotopes like tritium (³H) or carbon-14 (¹⁴C) is a classic and highly sensitive method for quantifying its binding to receptors and enzymes springernature.comnih.govnih.govgiffordbioscience.com. Radioligand binding assays are considered the gold standard for determining the affinity and density of receptors giffordbioscience.com. Although specific radioligand binding studies for a dedicated 11-HETE receptor are not extensively documented, the methodologies are well-established and have been widely applied to other lipid signaling molecules springernature.comnih.govnih.gov.
Photoaffinity Probes: To identify the specific proteins that 11-HETE interacts with, researchers can utilize photoaffinity labeling nih.govmdpi.comnih.govmdpi.comevotec.com. This powerful technique involves synthesizing an 11-HETE analogue containing a photoreactive group, such as a diazirine or benzophenone mdpi.com. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "trapping" the interacting proteins. These protein-probe complexes can then be isolated and identified using mass spectrometry, providing a snapshot of the 11-HETE interactome nih.govevotec.com.
The table below summarizes the key types of pharmacological probes and their applications in studying lipid signaling, which are applicable to future research on this compound.
| Probe Type | Reporter/Tag | Principle of Detection | Primary Application |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, SiR) | Fluorescence Microscopy | Cellular imaging, localization, and trafficking studies |
| Radiolabeled Analogue | Radioisotope (e.g., ³H, ¹⁴C, ¹²⁵I) | Scintillation Counting, Autoradiography | Receptor binding assays (affinity, density), metabolic tracing |
| Photoaffinity Probe | Photoreactive group (e.g., Diazirine, Benzophenone) | Mass Spectrometry | Identification of binding proteins and cellular targets |
| Biotinylated Probe | Biotin | Affinity Purification (e.g., Streptavidin) | Isolation of binding partners |
The continued development and application of these advanced research methodologies are essential for unraveling the complex biology of this compound. By providing the means to selectively perturb and visualize its signaling pathways, these synthetic analogues and pharmacological probes will undoubtedly accelerate our understanding of its role in health and disease, potentially paving the way for novel therapeutic interventions.
Interplay of 11 Hydroxy 8,12,14 Eicosatrienoic Acid with Other Lipid Mediator Pathways
Cross-talk with Prostaglandin (B15479496) Biosynthesis
The relationship between 11-HETE and prostaglandins (B1171923) is intimate, as they share a common enzymatic origin. Prostaglandins are generated from arachidonic acid by the catalytic action of prostaglandin H synthase, which has two isoforms, COX-1 and COX-2. While the primary function of these enzymes is to produce prostaglandin G2 (PGG2), which is then converted to prostaglandin H2 (PGH2) and downstream prostanoids, they also possess a secondary activity that generates hydroxyeicosatetraenoic acids (HETEs). nih.govmdpi.com
11(R)-HETE is produced as a byproduct of prostaglandin biosynthesis by both COX-1 and COX-2 enzymes. nih.gov This co-synthesis means that cellular conditions that activate the COX pathway for prostaglandin production can simultaneously lead to the formation of 11(R)-HETE. For instance, research on cultured rat aorta smooth muscle cells demonstrated that in response to stimuli like thrombin, the cells produce significant amounts of both prostacyclin (a prostaglandin) and 11-HETE via the COX pathway. nih.gov The synthesis of both compounds was concurrently blocked by COX inhibitors such as aspirin (B1665792) and indomethacin, confirming their shared metabolic route. nih.gov
This shared pathway establishes a fundamental level of interaction; any factor modulating COX-1 or COX-2 activity will invariably affect the potential output of both prostaglandins and 11(R)-HETE.
| Enzyme | Primary Product(s) | 11-HETE Formation | Key Findings | Reference |
|---|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Prostaglandins (for housekeeping functions) | Forms 11(R)-HETE as a byproduct. | Constitutively expressed; its activity leads to basal levels of both prostaglandins and 11(R)-HETE. | nih.govcaymanchem.com |
| Cyclooxygenase-2 (COX-2) | Prostaglandins (in response to inflammation/stimuli) | Forms 11(R)-HETE as a byproduct. | Inducible enzyme; stimuli that upregulate COX-2 increase production of both prostaglandins and 11(R)-HETE. | nih.govcaymanchem.com |
| Aspirin-Acetylated COX-2 | 15(R)-HETE | Does not produce 11-HETE, but shifts substrate use. | Aspirin alters COX-2 activity to primarily produce 15(R)-HETE, a precursor for aspirin-triggered lipoxins, while blocking prostaglandin synthesis. This highlights the plasticity of the enzyme and its role in generating different lipid mediators. | nih.govmdpi.com |
Interactions and Functional Relationships with Leukotrienes and Lipoxins
Leukotrienes and lipoxins are major product families of the lipoxygenase (LOX) pathway, which also uses arachidonic acid as a primary substrate. dovepress.comacs.org While 11-HETE is primarily a COX or CYP450 product, its interplay with the LOX pathway is defined by substrate competition and the influence of related HETEs on LOX enzymes.
Distinct Pathways, Shared Substrate: The biosynthesis of leukotrienes is initiated by 5-lipoxygenase (5-LOX), while lipoxin synthesis often involves a sequence of actions by different lipoxygenases (e.g., 15-LOX followed by 5-LOX) or transcellular metabolism involving cells with different enzyme complements (e.g., platelets and leukocytes). nih.govmdpi.comresearchgate.net Since all these pathways draw from the same pool of free arachidonic acid, the activation of one pathway can limit the substrate available for others. Therefore, high activity of COX or CYP450 enzymes leading to 11-HETE production could indirectly temper the output of the LOX pathway, and vice versa.
Modulation by other HETEs: While direct, specific regulation of LOX enzymes by 11-HETE is not extensively documented, its isomer, 15-HETE, is a known modulator of the leukotriene pathway. Studies have shown that 15-HETE can suppress the 5-lipoxygenation of arachidonic acid, thereby reducing the formation of 5-HETE and leukotriene B4. nih.govresearchgate.net This occurs because 15-HETE itself can act as a substrate for 5-LOX, diverting the enzyme's activity toward the production of 5,15-diHETE. researchgate.net This demonstrates a clear mechanism of crosstalk where one HETE isomer can regulate the pathway responsible for leukotriene synthesis.
Link to Lipoxin Synthesis: A crucial point of interaction between the COX and LOX pathways involves the formation of aspirin-triggered lipoxins. When COX-2 is acetylated by aspirin, its enzymatic activity is redirected from producing prostaglandins to almost exclusively synthesizing 15(R)-HETE. nih.govmdpi.com This 15(R)-HETE can then be converted by 5-LOX in leukocytes to form 15-epi-lipoxins (aspirin-triggered lipoxins), which are potent anti-inflammatory mediators. nih.govmdpi.com This process illustrates a sophisticated level of crosstalk where a COX-derived HETE serves as the direct precursor for a LOX-derived anti-inflammatory mediator.
Connections with Other Hydroxyeicosatrienoic Acids (HETrEs) and Epoxyeicosatrienoic Acids (EETs)
11-HETE is part of a large family of HETE isomers and also shares metabolic space with another class of arachidonic acid derivatives, the epoxyeicosatrienoic acids (EETs).
Co-synthesis with other HETEs: As mentioned, 11-HETE is often co-synthesized with other HETEs. In vascular smooth muscle cells, 11-HETE and 15-HETE are major COX-derived products alongside prostacyclin. nih.gov The non-enzymatic, free radical-mediated oxidation of arachidonic acid also produces a mixture of HETEs, including 8-HETE, 9-HETE, and 11-HETE. nih.gov Furthermore, cytochrome P450 enzymes can produce a range of HETEs, including 11-HETE, in addition to their primary role in generating EETs. nih.gov
Metabolic Interconversion and Further Metabolism: HETEs can be metabolically altered. For instance, 11(R)-HETE generated by COX-2 can be further oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE. nih.gov This demonstrates that enzymes typically associated with prostaglandin catabolism can also act on HETEs, creating another layer of metabolic crosstalk. Some HETEs can also arise from the rearrangement of unstable precursors; for example, 13-HETE, formed by CYP450, can rearrange to yield both 11-HETE and 15-HETE. nih.gov
Relationship with EETs: EETs are primarily synthesized by CYP450 epoxygenases. These enzymes act on arachidonic acid to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Many of the same CYP450 enzymes or isoforms that produce EETs can also catalyze the formation of HETEs, including 11-HETE. nih.gov This means that the expression and activity of specific CYP450 enzymes in a given tissue will determine the relative balance of EETs and HETEs produced, creating a competitive and interconnected relationship at the enzymatic level.
| Related Compound(s) | Nature of Interaction | Enzymatic Pathway(s) | Significance of Crosstalk | Reference |
|---|---|---|---|---|
| 15-HETE | Co-synthesis; modulation of other pathways | COX-1, COX-2, 15-LOX | Often produced alongside 11-HETE from COX enzymes. 15-HETE can inhibit leukotriene synthesis by acting as a competitive substrate for 5-LOX. | nih.govnih.govresearchgate.net |
| 8-HETE, 9-HETE | Co-synthesis via non-enzymatic oxidation | Lipid Peroxidation (Free Radical) | These HETEs are formed together under conditions of oxidative stress, serving as markers of non-enzymatic lipid damage. | nih.gov |
| 11-oxo-ETE | Metabolic product | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Demonstrates that enzymes from the prostaglandin pathway can metabolize HETEs, creating downstream metabolites with their own biological activities. | nih.gov |
| Epoxyeicosatrienoic Acids (EETs) | Shared enzymatic origin | Cytochrome P450 (CYP450) | CYP450 enzymes can produce both HETEs and EETs from arachidonic acid. The balance between these products depends on the specific CYP isoform and cellular conditions, indicating a competitive interaction at the enzyme level. | nih.govnih.gov |
Current Challenges and Future Directions in 11 Hydroxy 8,12,14 Eicosatrienoic Acid Research
Elucidating Stereoisomer-Specific Biological Functions and Mechanisms
A primary challenge in 11-HETE research is distinguishing the unique biological roles of its stereoisomers: 11(R)-HETE and 11(S)-HETE. nih.gov These enantiomers, which are mirror images of each other, can have different origins and potencies. nih.govnih.gov
Enzymatically, 11-HETE is produced almost exclusively in the R-configuration by cyclooxygenase-1 (COX-1) and COX-2 enzymes as a byproduct of prostaglandin (B15479496) synthesis. nih.govnih.gov In contrast, non-enzymatic lipid peroxidation of arachidonic acid, often associated with oxidative stress, results in a racemic mixture of both R- and S-enantiomers. nih.govnih.govcaymanchem.com The elevated plasma level of 11-HETE is considered a marker for lipid peroxidation and heightened oxidative stress. nih.gov
Emerging research indicates that these enantiomers are not functionally equivalent. For instance, studies on cardiac hypertrophy have shown enantioselective differences. nih.gov While both 11(R)-HETE and 11(S)-HETE can induce hypertrophic markers in cardiac cells, the S-enantiomer demonstrates a more pronounced effect on the upregulation of certain cytochrome P450 (CYP) enzymes, such as CYP1B1. nih.gov Furthermore, only 11(S)-HETE was found to significantly increase the catalytic activity of CYP1B1, suggesting a distinct, allosteric activation mechanism. nih.gov
Future research must focus on developing and utilizing stereospecific assays to accurately quantify the levels of each enantiomer in different tissues and biological fluids. This will be crucial for linking the presence of a specific isomer to a particular physiological or pathological state and for unraveling their distinct mechanisms of action.
Identifying and Characterizing Specific Receptors and Downstream Effectors
A significant barrier to understanding 11-HETE's function is the lack of identified and characterized specific cell surface or nuclear receptors. While receptors for other hydroxyeicosatetraenoic acids (HETEs) have been discovered—such as GPR31 for 12(S)-HETE and the oxoeicosanoid receptor 1 (OXER1) for 5(S)-HETE—the molecular targets for 11-HETE remain elusive. wikipedia.orgwikipedia.org
This knowledge gap makes it difficult to delineate the downstream signaling pathways that 11-HETE activates. Eicosanoids typically exert their effects by binding to G-protein coupled receptors (GPCRs), which initiates a cascade of intracellular events. nih.gov Without knowing the specific receptor(s), researchers cannot definitively trace the signaling molecules and transcription factors that mediate 11-HETE's effects on gene expression and cellular behavior.
Future efforts should prioritize receptor discovery studies, potentially using affinity-based probes or genetic screening approaches. Identifying the receptor(s) for 11-HETE and its individual stereoisomers is a critical next step. It will enable the investigation of downstream effectors, such as protein kinases and signaling pathways, and clarify how this lipid mediator executes its biological functions. researchgate.net
Understanding its Precise Role in Complex Physiological and Pathophysiological Networks
11-HETE is implicated in a wide array of biological contexts, but its precise role is often complex and context-dependent. ontosight.ai It is produced by various cell types, including vascular smooth muscle cells and endothelial cells, suggesting a role in regulating vascular homeostasis and tone. hmdb.canih.gov
The compound has been detected in tissues from individuals with specific pathologies. For example, it has been found in skin extracts from psoriasis patients and within human atherosclerotic plaques, though its exact contribution to these conditions is not fully understood. caymanchem.com Depending on the cellular environment, 11-HETE can modulate inflammatory responses, acting as either a pro- or anti-inflammatory agent, and participates in cell signaling pathways that influence cell growth and differentiation. ontosight.ai
A major challenge is to move from simply correlating the presence of 11-HETE with a particular state to understanding its causal role within complex networks. This involves dissecting its interactions with other signaling molecules, its influence on immune cell function, and how its effects are modified by the broader metabolic and inflammatory landscape of the tissue. ontosight.aidovepress.com Future studies using systems biology approaches and genetically modified models will be essential to map the intricate network of interactions involving 11-HETE and to clarify its function in both health and disease. nih.gov
Development of Novel Targeted Research Tools and Methodologies for its Study
Progress in the field is intrinsically linked to the available research tools. Current methodologies, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are vital for the detection and quantification of 11-HETE. caymanchem.comnih.gov However, more sophisticated and targeted tools are needed to address the current research challenges.
Key areas for development include:
Stereospecific Antibodies and Assays: Creating highly specific antibodies that can distinguish between 11(R)-HETE and 11(S)-HETE would enable more precise quantification and localization studies, such as immunohistochemistry.
Selective Enzyme Inhibitors: The development of pharmacological inhibitors that can selectively block the enzymes responsible for 11-HETE synthesis or metabolism would be invaluable for probing its function in cellular and animal models.
Advanced Imaging Techniques: New imaging modalities that can track the synthesis, movement, and localization of 11-HETE within living cells and tissues in real-time would provide unprecedented insight into its dynamic behavior.
Computational and AI-driven Approaches: Integrating high-throughput lipidomics data with computational tools and machine learning algorithms could help identify patterns and predict the functional roles of 11-HETE in complex biological systems. researchgate.netmdpi.com
The creation of these novel research tools and methodologies is not merely an incremental step but a fundamental requirement to overcome the existing hurdles and unlock a deeper understanding of 11-Hydroxy-8,12,14-eicosatrienoic acid. jmir.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
